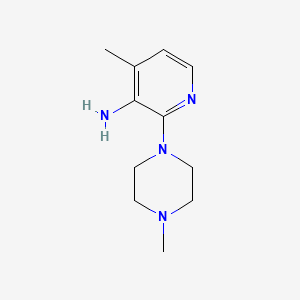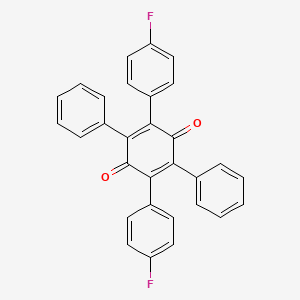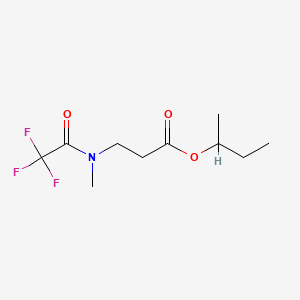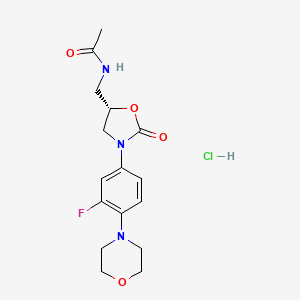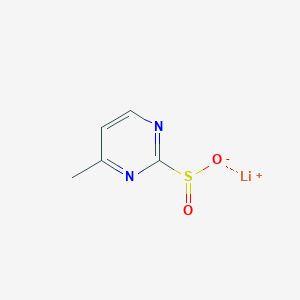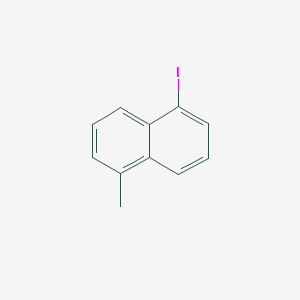
3-Bromoacenaphthylene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromoacenaphthylene-1,2-dione is a brominated derivative of acenaphthylene-1,2-dione, a compound known for its versatile applications in organic synthesis and medicinal chemistry. The molecular formula of this compound is C12H5BrO2, and it is characterized by the presence of a bromine atom at the third position of the acenaphthylene-1,2-dione structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoacenaphthylene-1,2-dione typically involves the bromination of acenaphthylene-1,2-dione. One common method is the reaction of acenaphthylene-1,2-dione with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromoacenaphthylene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to less oxidized forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atom under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized acenaphthylene-1,2-dione derivatives .
Wissenschaftliche Forschungsanwendungen
3-Bromoacenaphthylene-1,2-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromoacenaphthylene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
5-Bromoacenaphthylene-1,2-dione: Another brominated derivative with similar chemical properties.
Acenaphthylene-1,2-dione: The parent compound without the bromine substitution.
Acenaphthenequinone: A related compound with a different oxidation state.
Uniqueness: 3-Bromoacenaphthylene-1,2-dione is unique due to the presence of the bromine atom at the third position, which significantly influences its chemical reactivity and biological activity. This substitution makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Eigenschaften
Molekularformel |
C12H5BrO2 |
|---|---|
Molekulargewicht |
261.07 g/mol |
IUPAC-Name |
3-bromoacenaphthylene-1,2-dione |
InChI |
InChI=1S/C12H5BrO2/c13-8-5-4-6-2-1-3-7-9(6)10(8)12(15)11(7)14/h1-5H |
InChI-Schlüssel |
IMOWYRHKHDFLFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(=O)C(=O)C3=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


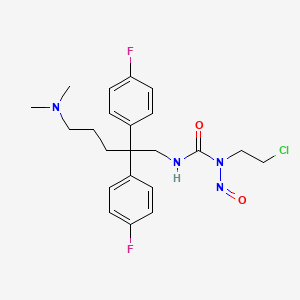


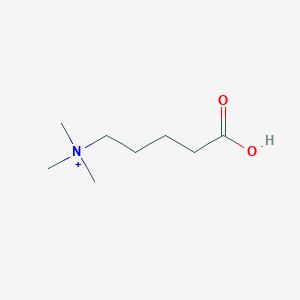
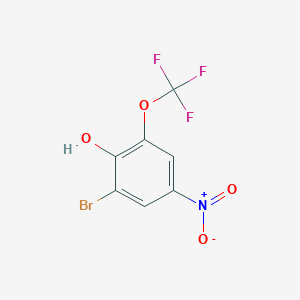
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B12841286.png)
